Cas no 648449-05-2 (4-Chloroquinazoline-6-carbaldehyde)

4-Chloroquinazoline-6-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloroquinazoline-6-carbaldehyde
- 6-Quinazolinecarboxaldehyde, 4-chloro-
- 648449-05-2
- CS-0088940
- SCHEMBL496927
- MFCD12024669
- 4-Chloro-quinazoline-6-carbaldehyde
- 4-chloroquinazoline-6-carboxaldehyde
- A914067
- DTXSID10726764
- KBMGNXIWTMFCBO-UHFFFAOYSA-N
- DB-358286
-
- MDL: MFCD12024669
- Inchi: InChI=1S/C9H5ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-5H
- InChI Key: KBMGNXIWTMFCBO-UHFFFAOYSA-N
- SMILES: O=CC1=CC2=C(Cl)N=CN=C2C=C1
Computed Properties
- Exact Mass: 192.0090405g/mol
- Monoisotopic Mass: 192.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 42.8Ų
4-Chloroquinazoline-6-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB459734-100mg |
4-Chloroquinazoline-6-carbaldehyde; . |
648449-05-2 | 100mg |
€380.10 | 2024-08-03 | ||
Chemenu | CM142188-1g |
4-chloroquinazoline-6-carbaldehyde |
648449-05-2 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM142188-1g |
4-chloroquinazoline-6-carbaldehyde |
648449-05-2 | 95% | 1g |
$482 | 2021-08-05 | |
Alichem | A189011028-1g |
4-Chloroquinazoline-6-carbaldehyde |
648449-05-2 | 95% | 1g |
$1115.07 | 2023-09-01 | |
abcr | AB459734-100 mg |
4-Chloroquinazoline-6-carbaldehyde; . |
648449-05-2 | 100MG |
€380.10 | 2023-07-18 | ||
abcr | AB459734-250 mg |
4-Chloroquinazoline-6-carbaldehyde; . |
648449-05-2 | 250MG |
€701.90 | 2023-07-18 | ||
abcr | AB459734-250mg |
4-Chloroquinazoline-6-carbaldehyde; . |
648449-05-2 | 250mg |
€1009.70 | 2025-02-18 | ||
Ambeed | A450740-250mg |
4-Chloroquinazoline-6-carbaldehyde |
648449-05-2 | 95+% | 250mg |
$442.0 | 2024-04-18 | |
1PlusChem | 1P00ELN1-100mg |
4-Chloroquinazoline-6-carbaldehyde |
648449-05-2 | 95% | 100mg |
$264.00 | 2024-04-22 | |
A2B Chem LLC | AG80429-250mg |
4-Chloroquinazoline-6-carbaldehyde |
648449-05-2 | 95% | 250mg |
$434.00 | 2024-04-19 |
4-Chloroquinazoline-6-carbaldehyde Related Literature
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
Additional information on 4-Chloroquinazoline-6-carbaldehyde
Professional Introduction to 4-Chloroquinazoline-6-carbaldehyde (CAS No: 648449-05-2)
4-Chloroquinazoline-6-carbaldehyde, with the chemical identifier CAS No: 648449-05-2, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinazoline family, a class of molecules known for their broad spectrum of biological activities. The presence of a chloro substituent at the 4-position and an aldehyde group at the 6-position imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug discovery.
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting pharmacological properties ranging from anticancer to antimicrobial effects. The aldehyde functionality in 4-Chloroquinazoline-6-carbaldehyde serves as a reactive handle for further chemical modifications, enabling the synthesis of more complex molecules through condensation reactions, nucleophilic additions, and other transformations. This reactivity has been leveraged in the development of novel therapeutic agents targeting various diseases.
Recent advancements in the field have highlighted the importance of 4-Chloroquinazoline-6-carbaldehyde in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinase enzymes play a pivotal role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By serving as a key intermediate, 4-Chloroquinazoline-6-carbaldehyde facilitates the construction of inhibitors that can modulate kinase activity. For instance, studies have demonstrated its utility in generating quinazoline-based compounds that exhibit potent inhibitory effects on tyrosine kinases, such as EGFR and JAK family members.
In addition to its role in kinase inhibition, 4-Chloroquinazoline-6-carbaldehyde has been explored in the development of antimicrobial agents. The quinazoline core is known to interact with bacterial enzymes and cellular components, disrupting essential metabolic processes. Researchers have utilized 4-Chloroquinazoline-6-carbaldehyde as a building block to create novel derivatives with enhanced antibacterial properties. These derivatives have shown promise against resistant strains of bacteria, offering potential solutions to the growing challenge of antibiotic resistance.
The compound's structural features also make it relevant in the field of material science. Quinazoline derivatives are being investigated for their potential applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. The electron-deficient nature of the quinazoline ring system, combined with the electrophilic aldehyde group, allows for stable conjugation with other aromatic systems, enhancing charge transport properties. This has led to interest in 4-Chloroquinazoline-6-carbaldehyde as a precursor for developing advanced materials with optoelectronic applications.
The synthesis of 4-Chloroquinazoline-6-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include chlorination of quinazolinone derivatives followed by formylation at the 6-position. Advances in catalytic methods have improved the efficiency and scalability of these processes, making 4-Chloroquinazoline-6-carbaldehyde more accessible for industrial applications. The ability to produce this compound reliably and cost-effectively is crucial for its widespread use in pharmaceutical research and development.
From a medicinal chemistry perspective, the aldehyde group in 4-Chloroquinazoline-6-carbaldehyde provides opportunities for further derivatization through Schiff base formation or condensation with hydrazines and amino acids. These reactions yield imines and hydrazones, respectively, which can be further functionalized to produce bioactive molecules. Such transformations have been exploited in designing compounds with enhanced pharmacokinetic profiles and reduced toxicity.
The growing interest in 4-Chloroquinazoline-6-carbaldehyde underscores its significance as a chemical entity with diverse applications. As research continues to uncover new biological activities and synthetic possibilities, this compound is likely to remain a cornerstone in the development of innovative therapeutic strategies. Its versatility makes it an indispensable tool for chemists and pharmacologists striving to address unmet medical needs through cutting-edge molecular design.
648449-05-2 (4-Chloroquinazoline-6-carbaldehyde) Related Products
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
